Chloropentafluoroacetone monohydrate

Description

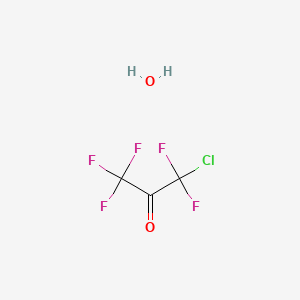

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMNKPFHVMVGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6984-99-2, 2036-62-6 | |

| Record name | Chloropentafluoroacetone Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2036-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloropentafluoroacetone Monohydrate and Analogous Fluorinated Ketones

Established Synthetic Pathways to Per- and Polyfluorinated Ketone Hydrates

Traditional synthetic routes to polyfluorinated ketone hydrates rely on two primary strategies: the direct introduction of fluorine onto a ketone scaffold and the construction of the carbon skeleton using fluorinated building blocks. These methods are well-documented and form the foundation of organofluorine chemistry.

Electrophilic fluorination is a direct method for introducing fluorine atoms at the α-position of a carbonyl group. The most widely used reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. This reagent is favored for its stability, safety, and effectiveness compared to other electrophilic fluorine sources like elemental fluorine. oup.com

The mechanism of fluorination with Selectfluor® is generally proposed to proceed through an enol or enolate intermediate. scispace.com For ketones that can tautomerize, the enol form attacks the electrophilic fluorine of the Selectfluor® reagent. scispace.com This process can be highly regioselective. In the case of cyclic β-diketones, which readily form enols, fluorination can occur under mild, room temperature conditions. scispace.com However, this reactivity can sometimes lead to difluorination as a competing side reaction. scispace.com The reaction's efficacy is influenced by both steric and electronic effects of the substrate. scispace.com

A significant characteristic of ketones bearing α-fluoro or α-trifluoromethyl groups is the enhanced electrophilicity of their carbonyl carbon. This increased electrophilicity makes them highly susceptible to nucleophilic attack by water, leading to the spontaneous formation of stable hydrates. scispace.com Carbonyl groups adjacent to α,α-difluorinated carbons, in particular, show a strong tendency for rapid hydration. scispace.com

| Substrate | Product | Reagent | Yield (%) | Reference |

| Cyclic 1,3-diketone (1a) | Monofluorinated product (1c) | Selectfluor® | 50 | scispace.com |

| Cyclic 1,3-diketone (2a) | Monofluorinated product (2c) | Selectfluor® | 55 | scispace.com |

| Various Cyclic Ketones | α-fluorinated ketones | Selectfluor® | 10-77 | scispace.com |

This table presents a selection of electrophilic fluorination reactions on cyclic ketones using Selectfluor®.

The Claisen condensation is a cornerstone reaction for the synthesis of β-diketones and is particularly effective for creating fluorinated analogues. This reaction involves the base-mediated condensation of a ketone with an ester. To synthesize fluorinated β-diketones, a ketone is typically reacted with a perfluoroalkyl ester, such as ethyl trifluoroacetate.

This methodology has been successfully applied to produce novel trifluoroacetylated 1,3-diketones from cyclic ketone scaffolds, with yields ranging from 20-77%. scispace.com The choice of base is critical, with sodium hydride or sodium alkoxides like sodium methoxide (B1231860) and sodium ethoxide being common condensing agents. The reaction conditions, such as temperature and the order of reagent addition, can significantly impact the yield and purity of the final product. For instance, adding a mixture of the ketone and ester to a suspension of the base often yields better results.

Similar to the products of electrophilic fluorination, the resulting fluorinated β-diketones, especially those with trifluoroacetyl groups, are prone to hydration. scispace.com

| Ketone | Ester | Base | Product Yield (%) | Reference |

| 2-Acetylthiophene | Fluorinated esters | NaOMe or NaOEt | Good to Excellent | nih.gov |

| 1,1,1-Trifluoroacetone | Perfluoroalkyl esters | Alkoxides | Not specified | nih.gov |

| Cyclic Ketones | Ethyl trifluoroacetate | Not specified | 20-77 | scispace.com |

This table summarizes examples of Claisen condensation reactions used to form fluorinated β-diketones.

Precursor Design and Synthesis for Monohydrate Formation

The targeted synthesis of a stable monohydrate like chloropentafluoroacetone (B1346615) monohydrate often involves the strategic design of precursors that are predisposed to hydration.

Cyclic ketones serve as versatile starting materials for the synthesis of fluorinated ketones that readily form hydrates. scispace.com Using established methods like the Claisen condensation and electrophilic fluorination, various novel trifluoroacetylated and selectively α-fluorinated cyclic ketones have been prepared. scispace.com

Spectroscopic studies have shown that cyclic 2-trifluoroacetylated-1,3-diketones undergo rapid hydration, resulting in an equilibrium mixture that favors the hydrated form. scispace.com This inherent tendency makes cyclic scaffolds excellent precursors for designing molecules that will exist as stable hydrates. The synthesis of these precursors allows for controlled introduction of fluorine atoms and the trifluoroacetyl group, which are key to promoting subsequent hydration.

The introduction of a trifluoroacetyl group (-COCF₃) into a molecule is a key strategy for producing ketone hydrates. The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbonyl carbon highly electrophilic and thus, highly susceptible to hydration.

Trifluoroacetylated intermediates can be synthesized via methods such as a modified Claisen condensation, reacting a ketone with ethyl trifluoroacetate. scispace.com These intermediates must often be handled in moisture-free environments to avoid premature hydration. scispace.com The deliberate exposure to water then leads to the formation of the stable gem-diol, or monohydrate. This approach is fundamental to preparing compounds where the hydrated form is the desired final product.

Advanced Synthetic Approaches and Methodological Innovations

While traditional methods are robust, recent innovations in synthetic chemistry have provided more advanced and efficient pathways to fluorinated ketones. These approaches offer improvements in selectivity, safety, and reaction conditions.

Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones. acs.orgprinceton.edu Using chiral primary amine catalysts, such as those derived from Cinchona alkaloids, allows for the direct and asymmetric fluorination of various cyclic ketones. acs.orgprinceton.edu This method provides high levels of enantioselectivity, diastereoselectivity, and regioselectivity, offering a direct route to valuable chiral fluorinated synthons. acs.orgprinceton.edu

Photoredox catalysis offers a modern approach for generating fluoroalkyl radicals under mild conditions using visible light. nih.govacs.org This technique has been used to synthesize β-trifluoromethylated ketones through a three-component coupling of aroyl fluorides, styrenes, and a trifluoromethyl source like the Langlois reagent. nih.gov The reaction proceeds through the coupling of radical intermediates generated by a photocatalyst, enabling the construction of complex fluorinated molecules with high functional group tolerance. nih.govacs.org

Flow chemistry provides a technological solution for handling hazardous fluorinating reagents and improving reaction control. vapourtec.combeilstein-journals.org Continuous-flow reactors allow for the safe use of reagents like elemental fluorine and diethylaminosulfur trifluoride (DAST) by minimizing the volume of hazardous material present at any given time. beilstein-journals.org This technology enables better temperature control and mixing, leading to higher yields and selectivity, particularly in direct fluorination reactions of β-dicarbonyl compounds which can be inefficient in conventional batch reactors. beilstein-journals.org Flow systems using Selectfluor® have also been developed, taking advantage of high temperatures to achieve rapid and high conversions. vapourtec.com

Detrifluoroacetylative Reactions for Fluoro-Enolate Generation

A significant advancement in fluoro-organic chemistry is the development of detrifluoroacetylative reactions for the in situ generation of fluoro-enolates. acs.org This method provides a practical route to creating versatile nucleophiles for various asymmetric organic transformations. researchgate.net Under mild basic conditions, precursors like β-keto-α-fluorohydrates undergo a carbon-carbon bond cleavage, releasing trifluoroacetic acid and forming the corresponding fluoro-enolate. acs.orgacs.org

This protocol is noted for being operationally simple and scalable, proceeding at ambient temperatures. researchgate.net The generated fluoro-enolates are powerful nucleophilic intermediates that can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net These reactions include aldol (B89426) additions, Mannich reactions, Michael additions, and alkylations, which allow for the creation of compounds with a C-F stereogenic center. researchgate.netacs.org

The synthetic utility of this method has been demonstrated in reactions with various electrophiles. For instance, the Han group first reported a copper-catalyzed aldol reaction of these fluoro-enolates with aromatic aldehydes in 2015. researchgate.netacs.org Subsequent research has expanded the scope to include reactions with aliphatic aldehydes, Morita–Baylis–Hillman carbonates, and indole-based hydrates, consistently producing the desired products in excellent yields. acs.org

A key feature of this methodology is the ability to control the stereochemical outcome by using a chiral catalyst, which is crucial for preparing enantiomerically pure compounds with high pharmaceutical potential. researchgate.net

Table 1: Overview of Detrifluoroacetylative Reactions

| Reaction Type | Electrophile | Catalyst System (Example) | Key Feature |

|---|---|---|---|

| Aldol Addition | Aromatic & Aliphatic Aldehydes | Copper triflate / bis(oxazoline) | High yields and enantioselectivities |

| Mannich Reaction | - | - | Formation of fluorinated β-keto amines |

| Michael Addition | - | Copper(II) triflate / ligand | Extension to indole-based nucleophiles |

Asymmetric Synthesis of Chiral Fluorinated Hydrates

The development of methods for the asymmetric synthesis of chiral fluorinated compounds is of great interest due to the significant impact of fluorine on the biological properties of molecules. Asymmetric hydrogenation is a prominent strategy for producing chiral fluorinated molecules, including hydrates, with high enantioselectivity. rsc.orgrsc.org

One approach involves the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones, which provides a general method for synthesizing chiral fluorinated hydrazines. This method is effective for a broad range of substrates, including those with β-aryl, γ-aryl, and alkyl chains, achieving high yields and up to 94% enantioselectivity. Another example is the iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols to prepare chiral 1,2-fluorohydrins. rsc.org This protocol is compatible with various aromatic, aliphatic, and heterocyclic fluorinated compounds and proceeds with operational simplicity at ambient temperatures. rsc.org

Organocatalysis also offers an efficient pathway for the asymmetric synthesis of chiral fluorinated compounds. For example, the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by a cinchona alkaloid-derivative, can form two consecutive fluorinated chiral carbon centers with excellent enantioselectivity. nih.gov These catalytic methods are crucial for accessing optically active fluorinated building blocks used in the pharmaceutical and agrochemical industries.

Table 2: Examples of Asymmetric Synthesis Methods for Chiral Fluorinated Compounds

| Method | Substrate | Catalyst | Product | Enantioselectivity |

|---|---|---|---|---|

| Pd-Catalyzed Hydrogenation | Fluorinated Hydrazones | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Chiral Fluorinated Hydrazines | Up to 94% ee |

| Ir-Catalyzed Hydrogenation | Fluorinated Allylic Alcohols | Azabicyclo thiazole-phosphine iridium complex | Chiral 1,2-Fluorohydrins | Excellent |

| Organocatalytic Conjugate Addition | α-Fluoroketoesters and Nitroolefins | Cinchona alkaloid-derivative | β-ketoesters with fluorinated quaternary carbons | Excellent |

Green Chemistry Principles in Fluorinated Compound Synthesis

Key characteristics of green fluorination techniques include the use of less toxic fluorinating agents, minimizing waste generation through high atom economy, employing mild reaction conditions, and using recyclable catalysts. numberanalytics.com Traditional fluorination often uses hazardous reagents like fluorine gas (F2) or hydrofluoric acid (HF), which require specialized handling and generate significant waste. numberanalytics.comdovepress.com

Modern approaches focus on improving atom economy, which measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final product. acs.org For example, catalytic methods are superior to stoichiometric ones as they reduce waste. acs.org Electrochemical fluorination is a promising green technique that offers a reagent-free approach by using anodic oxidation in the presence of a fluoride (B91410) source, often under mild conditions. numberanalytics.com

Another green strategy involves developing processes that use low-cost and less hazardous nucleophilic fluorine sources, such as alkali metal fluorides. dovepress.com A recent development is the efficient synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride (KF) in a process that yields only non-toxic salts as by-products, representing a significant step forward in green fluorine chemistry. eurekalert.org These efforts are essential for aligning the production of valuable fluorinated compounds with the principles of sustainable technology. researchgate.net

Table 3: Principles of Green Chemistry in Fluorination

| Principle | Application in Fluorination | Example |

|---|---|---|

| Waste Prevention | Designing syntheses to minimize by-products. | Using catalytic reactions over stoichiometric ones. acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | Hydrogenation reactions that, in principle, have 100% atom economy. acs.org |

| Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents like F2 gas and HF. dovepress.com | Using alkali metal fluorides (e.g., KF) as the fluorine source. eurekalert.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Asymmetric hydrogenation of fluorinated allylic alcohols at ambient temperature. rsc.org |

| Use of Catalysis | Employing selective catalysts to reduce waste and energy use. acs.org | Palladium, Iridium, or organocatalysts for asymmetric synthesis. rsc.orgnih.gov |

Mechanistic Investigations and Reactivity Profiles of Chloropentafluoroacetone Monohydrate

Hydration Equilibrium and Tautomeric Interconversions

Keto-Enol Tautomerism and Hydrate (B1144303) Favorability

Chloropentafluoroacetone (B1346615), like other ketones, can theoretically exist in equilibrium between its keto and enol forms. However, the presence of highly electronegative fluorine atoms significantly influences this equilibrium. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) and difluoromethyl (CF₂) groups destabilizes the carbonyl group of the keto form, making it highly susceptible to nucleophilic attack. libretexts.org

In aqueous solutions, water acts as a nucleophile, readily adding to the electrophilic carbonyl carbon. This leads to the formation of a gem-diol, known as a hydrate. For chloropentafluoroacetone, the equilibrium overwhelmingly favors the hydrated form, chloropentafluoroacetone monohydrate. libretexts.org This high degree of hydration is a characteristic feature of many halogenated acetones. The stability of the hydrate is attributed to the reduction of the electronic repulsion between the carbonyl oxygen and the halogen atoms upon hydration.

While keto-enol tautomerism is a fundamental concept for many carbonyl compounds, its significance for chloropentafluoroacetone in aqueous environments is minimal due to the pronounced favorability of the hydrate. rsc.orgresearchgate.net The equilibrium lies so far towards the hydrate that the concentration of the enol form is typically negligible.

Equilibrium of Chloropentafluoroacetone in Aqueous Solution

| Species | Structure | Relative Stability |

| Keto form | CF₃C(O)CF₂Cl | Unstable |

| Hydrate form | CF₃C(OH)₂(CF₂Cl) | Stable |

| Enol form | CF₃C(OH)=CFCl | Highly Unstable |

Equilibrium Dynamics in Different Chemical Environments

The position of the hydration equilibrium of chloropentafluoroacetone is sensitive to the chemical environment, including the solvent and pH.

Solvent Effects: In non-polar, aprotic solvents, the keto form of chloropentafluoroacetone is more prevalent than in aqueous solutions. The absence of water as a nucleophile and the inability of the solvent to form hydrogen bonds with the carbonyl oxygen reduce the driving force for hydration. However, even in these solvents, the inherent electrophilicity of the carbonyl carbon remains high.

pH Effects: The hydration reaction can be catalyzed by both acids and bases. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. libretexts.org

Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to form the gem-diol.

The dynamics of this equilibrium are crucial for understanding the reactivity of chloropentafluoroacetone in various chemical transformations.

Mechanistic Studies of Key Reaction Pathways

Nucleophilic Attack and Substitution Mechanisms

The highly electrophilic nature of the carbonyl carbon in chloropentafluoroacetone makes it a prime target for nucleophilic attack. libretexts.orgwikipedia.orgyoutube.com This reactivity is central to many of its chemical transformations. The reaction typically proceeds through a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Common nucleophiles that react with chloropentafluoroacetone include alcohols, amines, and carbanions.

General Mechanism of Nucleophilic Addition

In some cases, the initial addition can be followed by a substitution reaction, particularly if one of the groups attached to the carbonyl carbon can act as a leaving group. However, given the strength of the carbon-fluorine and carbon-chlorine bonds, substitution at the alpha-carbons is less common than addition at the carbonyl carbon.

Electrophilic Reactivity of the Carbonyl Center

The carbonyl carbon of chloropentafluoroacetone is a potent electrophilic center. nih.gov The electron-withdrawing effects of the five fluorine atoms and one chlorine atom create a significant partial positive charge on the carbonyl carbon, making it highly reactive towards electron-rich species. libretexts.org

This electrophilicity is the driving force for its reactions with a wide range of nucleophiles. The reactivity of the carbonyl group in fluorinated ketones is significantly enhanced compared to their non-fluorinated analogs. This heightened reactivity can be harnessed for various synthetic applications where a strong electrophile is required.

Factors Enhancing Electrophilicity

| Factor | Description |

| Inductive Effect | The strong electron-withdrawing inductive effect of the fluorine and chlorine atoms polarizes the C=O bond, increasing the partial positive charge on the carbon. |

| Field Effect | The through-space electrostatic interaction of the C-F and C-Cl bond dipoles with the carbonyl group further enhances its polarity. |

C-C Bond Cleavage Processes and Their Synthetic Utility

Under certain conditions, reactions involving chloropentafluoroacetone can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. A notable example of such a process is the haloform reaction, which can occur with ketones bearing at least one methyl group and can be adapted for polyhalogenated ketones.

In the case of chloropentafluoroacetone, treatment with a strong base can initiate a reaction that ultimately results in the cleavage of the C-C bond. This type of cleavage is synthetically useful for the degradation of fluorinated compounds or for the generation of smaller fluorinated building blocks. organic-chemistry.org The mechanism often involves the formation of a trihalomethyl anion as a leaving group.

While radical-mediated C-C bond cleavage is a known process in organic chemistry, for chloropentafluoroacetone, the ionic pathways initiated by nucleophilic attack are generally more prevalent. rsc.org The synthetic utility of these cleavage reactions lies in their ability to transform complex fluorinated molecules into simpler, valuable fluoro-organic synthons. usu.edunih.gov

Influence of Electronic and Steric Effects on Reaction Stereoselectivity and Regioselectivity

The reactivity of this compound is profoundly influenced by the interplay of electronic and steric effects, which dictate the stereochemical and regiochemical outcomes of its reactions. The highly electronegative fluorine and chlorine atoms create a significantly electron-deficient carbonyl carbon, making it a potent electrophile. This inherent electronic nature is the primary driver of its reactivity, while the spatial arrangement and size of its substituents provide a steric environment that guides the approach of incoming nucleophiles or reactants.

The stereoselectivity of nucleophilic additions to the carbonyl group of chloropentafluoroacetone is a critical aspect of its reactivity. In such reactions, the sp²-hybridized carbonyl carbon is transformed into an sp³-hybridized tetrahedral center. libretexts.orglibretexts.org If the two substituents on the ketone are not identical, a new chiral center can be formed. The stereochemical outcome of the reaction is determined by the trajectory of the nucleophilic attack on the planar carbonyl group. libretexts.orgsaskoer.ca

In uncatalyzed reactions in solution, a nucleophile can typically attack from either face of the carbonyl plane with equal probability, leading to a racemic mixture of stereoisomers. libretexts.org However, the presence of bulky substituents can create steric hindrance, favoring attack from the less hindered face and resulting in an unequal mixture of diastereomers. saskoer.ca For chloropentafluoroacetone, the trifluoromethyl group (-CF₃) and the chlorodifluoromethyl group (-CF₂Cl) are both sterically demanding. The subtle differences in the sizes of these groups, along with their electronic influence, can lead to a preference for nucleophilic attack from one side, resulting in diastereoselectivity.

Electronic effects also play a crucial role in determining the stereoselectivity of these reactions. The electron-withdrawing nature of the halogen atoms can influence the conformation of the molecule and the transition state energies of the different attack trajectories. Computational studies on similar fluorinated ketones have shown that electronic factors can sometimes override steric considerations in directing the stereochemical outcome of a reaction.

Regioselectivity becomes a key consideration in reactions where chloropentafluoroacetone can react at multiple sites, such as in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where the regiochemical outcome is paramount. libretexts.orglibretexts.org In reactions with unsymmetrical dienes, chloropentafluoroacetone can act as a dienophile, and the orientation of the addition is governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com

The electron-deficient carbonyl group in chloropentafluoroacetone makes it an electron-poor dienophile. According to frontier molecular orbital (FMO) theory, the regioselectivity of a Diels-Alder reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. The orbital coefficients on the reacting atoms determine the preferred orientation of the cycloaddition to yield a specific regioisomer. Generally, reactions between electron-rich dienes and electron-poor dienophiles proceed readily. libretexts.org

The interplay between electronic and steric effects is also evident in other types of reactions. For instance, in the acylation of purine (B94841) anions, the regioselectivity of the reaction (attack at N7 versus N9) is governed by a combination of the steric bulk of substituents and the inherent nucleophilicity of the nitrogen atoms, which is an electronic effect. While detailed experimental data on the specific reactions of this compound are not extensively available in the public domain, the principles derived from studies of other polyhalogenated and fluorinated ketones provide a strong framework for predicting its reactivity.

The following table summarizes the expected influence of electronic and steric effects on the selectivity of reactions involving this compound, based on established principles in organic chemistry.

| Reaction Type | Selectivity | Dominant Influencing Factor(s) | Expected Outcome |

| Nucleophilic Addition | Stereoselectivity | Steric Effects: Differential steric hindrance from -CF₃ and -CF₂Cl groups. Electronic Effects: Influence of electronegative halogens on transition state stability. | Formation of a non-racemic mixture of diastereomers, with the major isomer resulting from attack on the less sterically hindered face. |

| [4+2] Cycloaddition | Regioselectivity | Electronic Effects: Frontier Molecular Orbital (FMO) interactions between the electron-poor dienophile and an electron-rich diene. | Predominant formation of one regioisomer ("ortho" or "meta" type adduct) based on the alignment of orbital coefficients. |

Detailed research findings from computational modeling and experimental studies on analogous fluorinated compounds suggest that both steric and electronic factors must be carefully considered to predict and control the outcomes of reactions. rsc.org For example, in some cases, a substituent's electronic effect can lead to a reversal of the expected diastereoselectivity based on steric hindrance alone.

Advanced Spectroscopic and Structural Elucidation of Chloropentafluoroacetone Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. For fluorinated compounds, multinuclear NMR experiments provide a wealth of data on the electronic environment, connectivity, and spatial arrangement of atoms.

Given that the ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, allows for the clear resolution of signals from fluorine atoms in chemically distinct environments. wikipedia.org

For Chloropentafluoroacetone (B1346615), two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the CF₃ and CF₂Cl groups.

CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and would appear as a single resonance. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group. Typically, CF₃ groups adjacent to a carbonyl appear in the range of -70 to -80 ppm relative to CFCl₃. ucsb.eduresearchgate.net

CF₂Cl Group: The two fluorine atoms of the chlorodifluoromethyl group are also equivalent and would produce a second, distinct resonance. The substitution of a fluorine atom with a less electronegative chlorine atom would cause this signal to appear at a different chemical shift compared to the CF₃ group.

Furthermore, spin-spin coupling provides crucial connectivity information. Although separated by the carbonyl carbon, the fluorine atoms of the CF₃ and CF₂Cl groups may exhibit long-range coupling (e.g., ⁴JFF), which would result in the splitting of each signal into a triplet. wikipedia.org The magnitude of this coupling constant would provide insight into the spatial arrangement and electronic communication between the two fluoroalkyl groups.

| Group | Expected Chemical Shift Range (δ, ppm vs CFCl₃) | Expected Multiplicity | Expected Coupling |

|---|---|---|---|

| -CF₃ | -70 to -80 | Triplet (t) | ⁴JFF |

| -CF₂Cl | Varies from CF₃ | Quartet (q) | ⁴JFF |

While ¹⁹F NMR is paramount, a comprehensive structural assignment relies on the integration of data from other NMR-active nuclei, such as ¹³C, ¹⁷O, and ¹H. ilpi.comlibretexts.org

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, three signals corresponding to the three carbon atoms of the acetone (B3395972) backbone would be observed.

The carbonyl carbon (C=O) is highly deshielded and is expected to appear in the distinct downfield region of 190-210 ppm. netlify.apporegonstate.edu

The carbons of the CF₃ and CF₂Cl groups will be split into quartets and triplets, respectively, due to one-bond coupling with the attached fluorine atoms (¹JCF). These coupling constants are typically large, in the range of 150-250 Hz. rsc.org

¹⁷O NMR: Although ¹⁷O has a low natural abundance (0.037%), isotopic enrichment can enable its detection. ilpi.com The ¹⁷O NMR spectrum would show two resonances: one for the carbonyl oxygen and another for the water of hydration. The chemical shift of the carbonyl oxygen would be sensitive to the electronic effects of the adjacent halogenated groups, while the water signal would confirm the presence of the hydrate (B1144303).

¹H NMR: A signal from the protons of the water molecule would be observed in the ¹H NMR spectrum. Its chemical shift would be dependent on solvent and temperature but would confirm the "monohydrate" nature of the compound.

The combination of these multinuclear experiments allows for the unambiguous assignment of all atoms in the molecule and provides a complete picture of its covalent structure. rsc.org

| Nucleus | Group | Expected Chemical Shift Range (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹³C | C=O | 190 - 210 | Presence of ketone functional group. oregonstate.eduntu.edu.sg |

| ¹³C | C F₃ | ~115 - 125 (quartet) | ¹JCF coupling confirms connectivity. |

| ¹³C | C F₂Cl | ~118 - 128 (triplet) | ¹JCF coupling confirms connectivity. |

| ¹H | H₂O | Solvent dependent | Confirms presence of water of hydration. |

| ¹⁷O | C=O and H₂O | Varies | Distinguishes between carbonyl and water oxygen. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques can confirm the presence of the carbonyl group, the carbon-halogen bonds, and the water of hydration.

Carbonyl (C=O) Stretch: The C=O stretching vibration is a strong and sharp absorption in the IR spectrum, typically appearing between 1650 and 1800 cm⁻¹. oregonstate.edu The high electronegativity of the fluorine and chlorine atoms attached to the α-carbons will induce a positive dipole on the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, likely above 1750 cm⁻¹.

Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) Stretches: The C-F bonds will exhibit strong IR absorptions in the 1000-1400 cm⁻¹ region. The C-Cl stretch is typically found at lower frequencies, in the 600-800 cm⁻¹ range.

O-H Stretch: The water of hydration will be clearly identifiable by a broad absorption band in the 3200-3500 cm⁻¹ region of the IR spectrum, characteristic of hydrogen-bonded O-H stretching vibrations. A corresponding H-O-H bending vibration would be expected around 1600-1650 cm⁻¹.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. cdc.gov This is crucial for confirming the molecular formula of Chloropentafluoroacetone (C₃ClF₅O).

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. For ketones, a characteristic fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. ntu.edu.sgyoutube.com For Chloropentafluoroacetone, two primary α-cleavage pathways are possible:

Loss of the CF₃ radical to form the [CF₂ClCO]⁺ acylium ion.

Loss of the CF₂Cl radical to form the [CF₃CO]⁺ acylium ion.

The relative abundance of these fragment ions in the mass spectrum can provide insights into the relative stability of the resulting cations and radicals. Further fragmentation, such as the loss of CO from the acylium ions, may also be observed. fluorine1.ru

| Fragment Ion | Proposed Neutral Loss | Key Structural Information |

|---|---|---|

| [C₃ClF₅O]⁺˙ | - | Molecular Ion |

| [C₂ClF₂O]⁺ | ·CF₃ | α-cleavage |

| [C₂F₃O]⁺ | ·CF₂Cl | α-cleavage |

| [CF₃]⁺ | ·CF₂ClCO | Further fragmentation |

| [CF₂Cl]⁺ | ·CF₃CO | Further fragmentation |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides detailed information about the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. wikipedia.org A single-crystal X-ray diffraction study of this compound would yield a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles. mdpi.com

Computational Spectroscopy and Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful complement to experimental spectroscopic techniques. sns.it Using methods such as Density Functional Theory (DFT), it is possible to predict a wide range of spectroscopic parameters with a reasonable degree of accuracy. rsc.orgresearchgate.net

For this compound, computational models can be used to:

Predict NMR Spectra: Calculate ¹³C and ¹⁹F chemical shifts. Comparing these predicted values with experimental data can aid in the definitive assignment of complex spectra, especially when multiple conformers are present in solution. rsc.orggithub.io

Simulate Vibrational Spectra: Compute the IR and Raman vibrational frequencies. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions (stretches, bends, etc.) and can help resolve ambiguities in spectral interpretation. smu.edunih.gov

Determine Stable Conformers: The relative energies of different rotational conformers (e.g., rotation around the C-C bonds) can be calculated to predict the most stable structure, providing insight into the molecule's conformational preferences.

The synergy between computational prediction and experimental measurement provides a higher level of confidence in the final structural elucidation. sns.it When experimental data is scarce, computational methods can offer valuable predictive insights into the likely spectroscopic properties of a molecule. nih.gov

Advanced Spectrometric Techniques for Detailed Characterization

The comprehensive characterization of complex molecules such as this compound necessitates the application of advanced spectrometric techniques. These methods provide unparalleled insights into molecular structure, dynamics, and the transient species that govern chemical reactions. This section explores the application of time-resolved and microwave spectroscopy for the detailed elucidation of this compound.

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions and identifying short-lived intermediates that are formed during a reaction process. By employing pump-probe techniques, where an initial laser pulse (the pump) initiates a reaction and a subsequent pulse (the probe) monitors the changes over incredibly short timescales, chemists can map the entire reaction pathway. These timescales can range from femtoseconds to milliseconds, allowing for the direct observation of transient species.

In the context of this compound, time-resolved spectroscopy could be instrumental in understanding its photochemical behavior. For instance, upon ultraviolet (UV) excitation, halogenated ketones are known to undergo photodissociation. Time-resolved techniques could identify the primary photofragments and any subsequent reaction intermediates. The study of related compounds, such as the photodissociation of chloromethanes, has demonstrated the existence of bimodal translational energy distributions, suggesting multiple competing dissociation pathways. researchgate.net Similar investigations on this compound would be crucial for determining the quantum yields of different fragmentation channels and the lifetimes of any excited states or radical intermediates.

Research on the photodissociation dynamics of acetone has revealed the formation of methyl and acetyl radicals, with the appearance time of the methyl radical being linked to intersystem crossing from the excited singlet state to the triplet state. rsc.org Applying similar time-resolved ion imaging techniques to this compound would allow for the direct detection of the CF3CO and CClF2 radicals, providing critical data on the bond cleavage dynamics and the influence of the chlorine and fluorine substituents on the reaction mechanism.

Microwave Spectroscopy for Rotational Constants and Molecular Structures

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. libretexts.org By precisely measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with exceptional accuracy. From these moments of inertia, detailed information about the molecular geometry, including bond lengths and bond angles, can be derived. tanta.edu.eg A key requirement for microwave spectroscopy is that the molecule must possess a permanent dipole moment. libretexts.orgtanta.edu.eg

For this compound, microwave spectroscopy would provide definitive data on its three-dimensional structure. The analysis of the rotational spectrum would yield the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia.

Table 1: Hypothetical Rotational Constants for this compound Isomers

| Isomer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| trans-conformer | 1500 | 800 | 600 |

| gauche-conformer | 1450 | 850 | 620 |

Note: These values are hypothetical and for illustrative purposes only. Actual experimental determination is required.

The study of related halogenated ketones, such as fluoroacetone, has successfully employed microwave spectroscopy to determine its rotational constants and identify the most stable rotameric form. aip.org Similar studies on this compound would not only establish its preferred conformation but also provide precise structural parameters.

Table 2: Illustrative Molecular Structure Parameters from Microwave Spectroscopy

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.205 ± 0.002 |

| C-C Bond Length (Å) | 1.540 ± 0.003 |

| C-Cl Bond Length (Å) | 1.770 ± 0.002 |

| C-F Bond Length (Å) | 1.335 ± 0.003 |

| O-C-C Bond Angle (°) | 121.5 ± 0.5 |

| Cl-C-C Bond Angle (°) | 109.8 ± 0.4 |

Note: These values represent typical bond lengths and angles and are for illustrative purposes. Specific experimental data for this compound is needed for accurate determination.

Theoretical and Computational Chemistry Studies on Chloropentafluoroacetone Monohydrate Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For chloropentafluoroacetone (B1346615) monohydrate, DFT would be instrumental in determining its ground state properties.

Detailed research findings from DFT calculations would typically include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons in the molecule, which can be used to calculate properties like the dipole moment and polarizability.

Vibrational Frequencies: These can be correlated with experimental infrared and Raman spectra to confirm the structure of the molecule.

Reactivity Descriptors: Quantities such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The following is an illustrative table of the types of ground state properties that could be calculated for chloropentafluoroacetone monohydrate using DFT.

| Property | Hypothetical Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -8.2 eV |

| LUMO Energy (eV) | -1.5 eV |

| HOMO-LUMO Gap (eV) | 6.7 eV |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods are generally more computationally expensive than DFT but can provide more accurate energy calculations, which are crucial for studying reaction mechanisms and profiles.

For this compound, ab initio calculations could be used to:

Accurately determine the total electronic energy of the molecule and its various conformations.

Calculate the energies of transition states in potential reactions, which is essential for determining reaction barriers and rates.

Construct potential energy surfaces for reactions, providing a detailed map of the energy changes that occur as reactants are converted to products. Studies on related atmospheric reactions of halogenated compounds have utilized these methods to elucidate reaction pathways. researchgate.net

Molecular Dynamics Simulations of Hydration and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding how the molecule interacts with water molecules in its hydrated form and in aqueous solution.

Key insights from MD simulations would include:

Hydration Shell Structure: The arrangement and orientation of water molecules in the immediate vicinity of the chloropentafluoroacetone molecule.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the this compound complex and surrounding water molecules. The interaction of water with halogenated compounds can involve complex interactions, including halogen bonding. researchgate.netnih.gov

Transport Properties: Properties such as the diffusion coefficient of the molecule in water can be calculated.

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.

The table below provides an example of the parameters that would be defined in an MD simulation of this compound in a water box.

| Simulation Parameter | Example Value |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Water Model | TIP3P (Transferable Intermolecular Potential 3-Point) |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) |

| Simulation Time | 100 ns (nanoseconds) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. By combining quantum chemical calculations (like DFT and ab initio methods) with techniques for locating transition states, researchers can map out the most likely pathways for a reaction. For chloropentafluoroacetone, this could involve studying its reactions with atmospheric radicals or its decomposition pathways. The mechanisms of reactions involving other halogenated acetones have been investigated using these approaches. researchgate.net

A computational study of a reaction mechanism would typically involve:

Identifying Reactants, Products, and Intermediates: Proposing a chemically plausible reaction pathway.

Locating Transition States: Using specialized algorithms to find the highest energy point along the reaction coordinate between reactants and products.

Prediction of Tautomeric Equilibria and Energy Landscapes

Tautomers are isomers of a molecule that readily interconvert, most commonly by the migration of a hydrogen atom. While chloropentafluoroacetone itself does not have obvious tautomeric forms, its hydrate (B1144303), which exists as a gem-diol, could potentially undergo intramolecular proton transfer. Computational methods can predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

The study of tautomeric equilibria involves:

Calculating the relative energies of the different tautomeric forms. The tautomer with the lowest energy will be the most stable and therefore the most abundant at equilibrium.

Determining the transition state energies for the interconversion between tautomers. A high energy barrier would indicate a slow interconversion rate.

Investigating the role of the solvent on the tautomeric equilibrium, as solvent molecules can stabilize one tautomer over another through interactions like hydrogen bonding. The effect of hydration on tautomeric equilibria has been explored for other molecules using computational methods. scispace.com

Applications of Chloropentafluoroacetone Monohydrate and Its Derivatives in Specialized Organic Synthesis and Material Science Research

Utilization as a Versatile Reagent in Fluorinated Compound Synthesis

The presence of five fluorine atoms and one chlorine atom makes chloropentafluoroacetone (B1346615) monohydrate a potent electrophile and a valuable building block in fluorine chemistry. chemimpex.com The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. rsc.org

Chloropentafluoroacetone monohydrate serves as a key reagent in the synthesis of various fluorinated organic compounds. chemimpex.com Its strong fluorinated structure and its ability to act as a powerful electrophile make it particularly valuable in developing pharmaceuticals and agrochemicals where precision is critical. chemimpex.com As a versatile precursor, it facilitates the introduction of the pentafluoroacetone (B1618298) moiety into larger, more complex molecular frameworks. This is a critical step in creating novel fluorinated building blocks, which are organic compounds containing one or more fluorine atoms that serve as essential components for constructing complex molecules with enhanced properties. nih.gov The unique electronic effects of the fluorine atoms in these building blocks can influence the reactivity and stability of the final compounds. rsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6984-99-2 |

| Molecular Formula | C₃H₂ClF₅O₂ |

| Molecular Weight | 200.49 g/mol |

| Appearance | Colorless to reddish-yellow liquid |

| Melting Point | 19 °C |

| Density | 1.73 g/cm³ |

Data sourced from Chem-Impex. chemimpex.com

In the field of material science, this compound is employed in the development of advanced coatings and polymers. chemimpex.com Fluoropolymers, a class of polymers containing fluorine atoms, are known for their remarkable properties, including high thermal stability, chemical inertness, and resistance to weathering. researchgate.net The unique properties of this compound contribute to creating high-performance materials with improved thermal stability and chemical resistance. chemimpex.com Its incorporation into polymer chains can impart desirable characteristics such as low surface energy, hydrophobicity, and durability, making the resulting materials suitable for demanding applications in industries ranging from aerospace to electronics. chemimpex.commdpi.com

Application as a Derivatizing Agent in Advanced Analytical Methodologies

This compound is utilized as a derivatizing agent in advanced analytical methodologies. chemimpex.com Derivatization is a chemical modification technique used to convert an analyte into a form that is easier to detect, separate, or quantify, particularly in chromatographic methods like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

The goal of derivatization is often to improve the volatility and thermal stability of polar compounds, reduce their adsorption within the GC system, and enhance the detector's response. nih.govcfplus.cz Fluorinated reagents are particularly effective for this purpose. Acylation using fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), is a common strategy for derivatizing compounds with amine or hydroxyl groups. nih.govbiorxiv.org These reagents introduce fluorine atoms into the analyte molecule, which can significantly enhance detectability, especially with an electron capture detector (ECD). researchgate.net

This compound is employed in a similar capacity to enhance the detection and quantification of specific analytes in complex mixtures, with applications in environmental and food safety testing. chemimpex.com By reacting with target analytes, it forms derivatives with improved chromatographic properties and detectability.

Table 2: Common Fluorinated Derivatizing Agents and Their Applications

| Derivatizing Agent | Abbreviation | Target Functional Groups | Purpose |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Amines, Alcohols, Phenols | Increases volatility, enhances ECD response |

| Pentafluoropropionic anhydride | PFPA | Amines, Alcohols, Phenols | Increases volatility, enhances ECD response |

| Heptafluorobutyric anhydride | HFBA | Amines, Alcohols, Phenols | Increases volatility, enhances ECD response |

| Chloropentafluoroacetone | - | Varies | Enhances detection and quantification chemimpex.com |

Information compiled from multiple sources. nih.govbiorxiv.org

Development of Bioactive Fluorinated Molecules for Research Purposes

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their properties. researchgate.net this compound finds use in biological research for studying the effects of fluorinated compounds on biological systems, which can provide insights into potential therapeutic applications. chemimpex.com

Fluorinated compounds are valuable as probes in biological research, particularly for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The 19F nucleus has favorable NMR properties, including 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local molecular environment. nih.govnih.gov Since fluorine is virtually absent in biological systems, 19F NMR offers background-free signal detection. nih.gov

Fluorinated probes are designed and synthesized to be incorporated into larger biomolecules like proteins to study their structure, dynamics, and interactions. nih.govresearchgate.net The highly fluorinated nature of chloropentafluoroacetone makes it a potential precursor for creating such probes. Trifluoromethyl groups, for instance, are often used as 19F NMR tags due to their strong and sharp signals. The synthesis of specialized fluorinated molecules derived from precursors like chloropentafluoroacetone allows researchers to create tools for investigating complex biological processes. chemimpex.com

The development of novel ligands for receptors in the central nervous system is a key area of pharmaceutical research. The γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the brain, is a major target for drugs with sedative, anxiolytic, and anticonvulsant effects. Research has shown that fluorinated derivatives of certain compounds can serve as potent and selective ligands for GABAA receptors. The strategic placement of fluorine atoms can influence the binding affinity and functional properties of a ligand at its receptor target. While the synthesis of bioactive molecules is a broad field of study, specific research directly linking this compound or its immediate derivatives to the exploration of GABA receptor agonism has not been identified in the reviewed literature.

Role in Catalysis and Contribution to Sustainable Chemical Processes

The utility of this compound and its derivatives extends into the realm of catalysis, where they can play a role in the advancement of sustainable chemical methodologies. The highly electrophilic nature of the carbonyl carbon, a direct consequence of the electron-withdrawing properties of the adjacent trifluoromethyl and chlorodifluoromethyl groups, imparts unique catalytic potential. While specific, large-scale industrial catalytic processes employing this compound are not widely documented, its chemical properties suggest its utility in promoting reactions that align with the principles of green chemistry.

One area of potential application is in organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations, often avoiding the need for metal-based catalysts which can be toxic, expensive, and environmentally detrimental. Ketones, in general, have been demonstrated to act as catalysts in certain reactions. For instance, they can catalyze the 9-C-alkylation of fluorenes with alcohols, a process that offers a green and practical method for synthesizing 9-monoalkylated fluorenes. The heightened electrophilicity of the carbonyl group in this compound could enhance its efficacy in such catalytic cycles, potentially allowing for milder reaction conditions and improved efficiency.

Furthermore, the principles of sustainable chemistry emphasize the reduction of waste and the efficient use of resources. Catalytic processes are inherently sustainable in this regard, as a small amount of catalyst can generate a large quantity of product. The application of this compound and its derivatives in developing new catalytic reactions contributes to the overarching goal of creating more sustainable chemical processes that reduce waste and improve energy efficiency in chemical manufacturing. sapub.org The development of catalytic systems that operate under environmentally benign conditions is a key objective in sustainable chemistry, and the unique reactivity of highly fluorinated ketones offers a promising avenue for exploration in this area. rsc.orgwiley.com

Exploration of Novel Reagents and Intermediates Based on this compound Architecture

This compound serves as a valuable and versatile building block in synthetic organic chemistry for the creation of novel and complex fluorinated molecules. Its utility stems from the presence of a highly reactive carbonyl group, which is an excellent electrophilic site for nucleophilic attack. This reactivity allows for the construction of a wide array of new reagents and intermediates with potential applications in medicinal chemistry, agrochemicals, and materials science.

A primary route for the elaboration of the this compound architecture is through nucleophilic addition to the carbonyl group. Classic organic reactions such as the Wittig and Reformatsky reactions are prime candidates for generating new carbon-carbon bonds and introducing further chemical complexity.

The Wittig reaction , for example, involves the reaction of a phosphorus ylide with a ketone to form an alkene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org In the case of this compound, this reaction would provide access to a range of terminal alkenes bearing the chloropentafluoroethyl moiety. These olefinic products are themselves versatile intermediates, amenable to a variety of subsequent transformations such as epoxidation, dihydroxylation, or polymerization.

| Phosphorus Ylide | Resulting Alkene Structure | Potential Intermediate Class |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | CF₃(CClF₂)C=CH₂ | Fluorinated Propene Derivative |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | CF₃(CClF₂)C=CHCH₃ | Fluorinated Butene Derivative |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | CF₃(CClF₂)C=CHCO₂Et | Fluorinated Acrylic Ester |

Similarly, the Reformatsky reaction offers a pathway to synthesize β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of zinc metal. masterorganicchemistry.comnih.gov The reaction of this compound with an α-bromoester, for instance, would yield a tertiary alcohol bearing both the chloropentafluoroethyl group and an ester functionality. These β-hydroxy esters are valuable precursors for the synthesis of α,β-unsaturated esters (via dehydration) or 1,3-diols (via ester reduction). The asymmetric variant of the Reformatsky reaction, employing chiral ligands, could provide enantiomerically enriched fluorinated tertiary alcohols, which are highly sought-after building blocks in the synthesis of bioactive molecules.

| α-Halo Ester | Resulting β-Hydroxy Ester Structure | Potential Application of Derivative |

|---|---|---|

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | CF₃(CClF₂)C(OH)CH₂CO₂Et | Precursor to fluorinated α,β-unsaturated esters |

| Ethyl 2-bromopropionate (CH₃CH(Br)CO₂Et) | CF₃(CClF₂)C(OH)CH(CH₃)CO₂Et | Building block for complex fluorinated natural product analogues |

| Ethyl bromodifluoroacetate (BrCF₂CO₂Et) | CF₃(CClF₂)C(OH)CF₂CO₂Et | Synthesis of highly fluorinated diols and polymers |

Beyond these classical reactions, the addition of other nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) or cyanide can lead to a diverse range of fluorinated alcohols and cyanohydrins. These products can be further manipulated to generate a vast library of novel fluorinated compounds. The synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols through the addition of protected diol synthons to perfluoroolefins followed by deprotection highlights the utility of nucleophilic addition in creating valuable fluorinated intermediates. researchgate.net A similar strategy involving the nucleophilic addition to the carbonyl of this compound could provide access to analogous diol structures.

Future Research Directions and Unaddressed Challenges in Chloropentafluoroacetone Monohydrate Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The current synthesis of chloropentafluoroacetone (B1346615) monohydrate presents opportunities for improvement in terms of efficiency and environmental impact. A primary challenge is the reliance on synthetic routes that may involve harsh conditions or generate significant waste. Future research will likely focus on the development of greener synthetic methodologies.

Key areas of investigation will include:

Catalytic Approaches: The exploration of novel catalytic systems to improve atom economy and reduce energy consumption is a critical avenue. This includes the investigation of both homogeneous and heterogeneous catalysts that can facilitate the synthesis under milder conditions.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The adaptation of synthetic routes for chloropentafluoroacetone monohydrate to flow chemistry setups could lead to more efficient and safer production.

Alternative Starting Materials: Research into more sustainable and readily available starting materials will be crucial in reducing the environmental footprint of the synthesis.

The development of such routes is essential for making this important chemical more accessible and its use more sustainable. The application of green chemistry principles to its synthesis will be a significant focus of future endeavors.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing applications and discovering new ones. While its general reactivity as an electrophile is recognized, the subtleties of its transformations in various chemical environments are not fully elucidated.

Future research in this area will likely involve:

Kinetic Studies: Detailed kinetic analysis of its reactions will provide insights into reaction rates, orders, and the influence of various parameters, helping to optimize reaction conditions.

Intermediate Trapping and Spectroscopic Analysis: The use of advanced spectroscopic techniques to identify and characterize transient intermediates will be vital in mapping out reaction pathways.

Isotopic Labeling Studies: Experiments using isotopically labeled reactants can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A deeper mechanistic understanding will empower chemists to predict and control the outcomes of reactions involving this fluorinated ketone hydrate (B1144303) with greater precision.

Expansion of Catalytic and Materials Science Applications

The application of this compound in catalysis and materials science is a promising area with significant room for growth. Its unique electronic properties make it an interesting candidate for the development of novel catalysts and advanced materials.

Catalysis:

Future research may explore its use as a precursor for novel catalysts or as a catalyst itself in specific organic transformations. Its application in catalysis is anticipated to contribute to more sustainable chemical processes by reducing waste and improving energy efficiency.

Materials Science:

In materials science, this compound is already used in the development of advanced coatings and polymers that require enhanced chemical resistance and thermal stability. Future directions include:

High-Performance Polymers: The incorporation of the chloropentafluoroacetone moiety into polymer backbones could lead to the creation of new materials with superior properties, such as enhanced thermal stability, chemical inertness, and specific optical properties.

Functional Coatings: Research into its use in the formulation of functional coatings could yield surfaces with unique characteristics, such as hydrophobicity, oleophobicity, and anti-fouling properties.

The exploration of these applications could lead to the development of next-generation materials for a wide range of industries.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for advancing chemical knowledge. For this compound, this integrated approach can provide unprecedented insights into its behavior and reactivity.

Future research will benefit from:

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods can be employed to model the electronic structure, predict reactivity, and elucidate reaction mechanisms at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules, which is crucial for understanding its role in complex systems.

Spectroscopic Correlation: The correlation of experimentally obtained spectroscopic data (e.g., NMR, IR, Raman) with computationally predicted spectra can aid in the definitive characterization of reaction products and intermediates.

This integrated approach will accelerate the pace of discovery and provide a more comprehensive understanding of the chemistry of this unique compound.

Discovery of Novel Reactivity Modes and Chemical Transformations

While some of the reactivity of this compound is established, there is significant potential for the discovery of new and unexpected chemical transformations. Its unique combination of functional groups suggests that it may participate in a variety of reactions that have yet to be explored.

Future research should focus on:

Reactions with Novel Reagents: Exploring the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species could uncover new synthetic methodologies.

Unconventional Reaction Conditions: The use of non-traditional reaction conditions, such as photochemical or electrochemical methods, may unlock novel reactivity pathways.

Serendipitous Discoveries: A key aspect of chemical research is the potential for unexpected discoveries. A systematic exploration of the reactivity of this compound is likely to lead to serendipitous findings and the opening of new research avenues.

The discovery of novel reactivity will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of highly fluorinated molecules.

Q & A

Q. What strategies ensure reproducibility when scaling up synthetic procedures for this compound?

- Methodological Answer : Document batch-specific variables (e.g., stirring rate, cooling gradients) using process analytical technology (PAT). Validate scalability via Design of Experiments (DoE) to optimize yield and purity. Publish detailed protocols in supplemental materials, as per journal guidelines for replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.